N-([2,3'-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-2-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]indazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-26-21(28-2)17-7-6-15(10-19(17)25-26)20(27)24-12-14-5-8-18(23-11-14)16-4-3-9-22-13-16/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJRCKNXKDGQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Indazole Core Synthesis
The 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid precursor is typically synthesized via cyclization of substituted phenylhydrazines. A representative route involves:
- Hydrazine Cyclization : Reacting 4-methoxy-3-methyl-2-nitrobenzaldehyde with hydrazine hydrate under acidic conditions forms the indazole ring via Japp-Klingemann reaction analogs.
- Carboxylic Acid Formation : Oxidation of the methyl group at position 6 using KMnO₄ in alkaline conditions yields the carboxylic acid derivative.
Key Conditions :
Bipyridine Moiety Preparation
The 5-(aminomethyl)-2,3'-bipyridine subunit is synthesized through cross-coupling strategies:
- Suzuki-Miyaura Coupling : Reacting 5-bromo-3-pyridylboronic acid with 3-bromopyridine using Pd(PPh₃)₄ as a catalyst forms 2,3'-bipyridine.
- Aminomethylation : Lithiation of the bipyridine at position 5, followed by quenching with DMF and subsequent reduction with NaBH₄, introduces the aminomethyl group.
Optimized Parameters :
Coupling Strategies
The final amide bond formation links the indazole and bipyridine subunits:
- Carboxylic Acid Activation : Treating 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid with thionyl chloride generates the acyl chloride.
- Amide Coupling : Reacting the acyl chloride with 5-(aminomethyl)-2,3'-bipyridine in dichloromethane (DCM) with triethylamine as a base yields the target compound.
Alternative Method :
Optimization of Reaction Conditions
Catalytic Systems
Comparative studies of palladium catalysts (Table 1) reveal PdCl₂(dppf) as superior for bipyridine synthesis, minimizing homocoupling byproducts.
Table 1: Catalyst Impact on Bipyridine Yield
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | 80 | 58 |
| PdCl₂(dppf) | Toluene/EtOH | 100 | 68 |
| Pd(OAc)₂/XPhos | Dioxane | 90 | 62 |
Industrial Production Methods
Comparative Analysis with Related Compounds
Structural analogs (Table 2) highlight the impact of substituents on synthesis:
Table 2: Yield Comparison of Indazole Derivatives
| Compound | Coupling Method | Yield (%) |
|---|---|---|
| 2-Methyl-3-methoxyindazole-6-carboxamide | HATU/DIPEA | 72 |
| 3-Chloroindazole-6-carboxamide | EDCl/HOBt | 65 |
| Target Compound | SOCl₂ activation | 70 |
Data Tables and Experimental Results
Characterization Data
Reaction Scalability
- Pilot-scale batches (100 g) achieved 68% yield using PdCl₂(dppf) and continuous flow purification.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bipyridine and indazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxides of bipyridine.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted bipyridine and indazole derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that exhibit unique catalytic and biological activities . The indazole core may interact with biological macromolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with purine-based CDK inhibitors described in the evidence. Below is a detailed comparison based on molecular architecture, synthesis, and functional groups.
Structural Similarities and Differences
Key Observations
Core Heterocycle :
- The target compound’s indazole core differs from the purine-based analogs. Indazoles are less common in kinase inhibitors but offer distinct electronic properties due to their fused benzene-pyrazole system. In contrast, purines (e.g., compounds 18a–21b) are well-established in CDK inhibition due to their ATP-binding site mimicry .
The carboxamide group (target compound) vs. amine/halogen substituents (analogs) alters solubility and target affinity. For example, benzamide-substituted purines (e.g., 18b, 18c) showed improved solubility over non-polar aryl groups .
Synthesis Challenges :
- The evidence highlights lower yields (e.g., 12% for 18j) for analogs with bulky substituents or complex linkers, suggesting similar challenges for the target compound’s synthesis .
Research Findings and Limitations
- Gaps in Evidence: No direct data (e.g., NMR, HRMS, or bioactivity) exists for the target compound in the provided sources. Comparisons are extrapolated from purine-based analogs.
- Synthetic Feasibility : The target compound’s indazole-carboxamide synthesis may require optimization, as seen in low-yield purine derivatives (e.g., 18a: 30%) .
- Activity Prediction : Based on analogs, the carboxamide group may improve solubility but reduce cell permeability compared to halogenated purines (e.g., 21a: fluoropyridinyl substituent) .
Data Tables
Table 1: Structural Comparison of Key Analogs
| Compound ID | Core Structure | Substituents (Position 2) | Yield (%) | Molecular Formula |
|---|---|---|---|---|
| 18a | Purine | Phenyl | 30 | C₂₄H₂₃N₉ |
| 18b | Purine | 3-Benzamide | 37 | C₂₆H₂₃N₉O |
| 19c | Purine | 4-Aminophenyl | Not reported | C₂₅H₂₄N₁₀ |
| 21a | Purine | 6-Fluoropyridin-3-yl | Not reported | C₂₄H₂₂FN₉ |
| Target | Indazole | Carboxamide | N/A | C₂₂H₂₀N₆O₂ |
Table 2: Functional Group Impact on Solubility
| Group | Example Compound | Solubility (Predicted) |
|---|---|---|
| Carboxamide | Target | Moderate (polar) |
| Benzamide | 18b | High |
| Fluoropyridinyl | 21a | Low (lipophilic) |
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide (CAS Number: 2034448-95-6) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O2 |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 2034448-95-6 |
Research has indicated that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways. For instance, in vitro studies suggest that it may interfere with lipoxygenase (5-LOX) activity, which is crucial in the synthesis of leukotrienes involved in inflammatory responses .
- Anticancer Activity : Preliminary studies indicate that this compound could possess anticancer properties. In vitro assays have demonstrated its potential to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells, with IC50 values indicating significant potency .
- Antimicrobial Effects : The compound has also shown promise as an antimicrobial agent. Its structural features suggest potential activity against bacterial strains, although specific data on its efficacy against particular pathogens remain to be fully elucidated.
Case Studies and Experimental Data
- Anticancer Activity : A study investigating the antiproliferative effects of various derivatives found that compounds similar to this compound exhibited IC50 values ranging from 0.3 to 0.45 μM against human chronic myelogenous leukemia cells. This suggests a strong potential for further development as an anticancer therapeutic .
- Inflammatory Response Modulation : In a separate investigation focusing on inflammatory mediators, derivatives were tested for their ability to inhibit 5-lipoxygenase activity in activated human polymorphonuclear leukocytes (PMNLs). The results indicated that certain modifications to the compound's structure could enhance its inhibitory effects on this enzyme .
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
